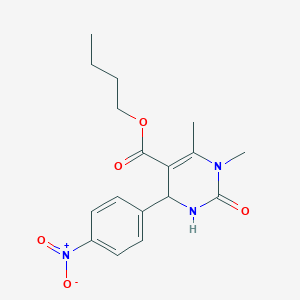![molecular formula C21H20N6O2 B5055868 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5055868.png)
5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine” is a derivative of 1,3,4-oxadiazole . It has been evaluated as an acetylcholinesterase inhibitor, which suggests potential applications in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The key intermediates for the synthesis of these derivatives are 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The empirical formula of the compound is C10H11N3O2 . The structure was confirmed by IR, NMR, and high-resolution mass spectra .Chemical Reactions Analysis
The compound is a derivative of 1,3,4-oxadiazole and is synthesized via the reaction of amidoximes with isatoic anhydrides . Further details about its chemical reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
The molecular weight of the compound is 205.21 . Other physical and chemical properties are not available in the retrieved data.Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyrazin-2-ylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-28-18-5-2-15(3-6-18)12-20-26-21(29-27-20)16-4-7-19(25-13-16)24-9-8-17-14-22-10-11-23-17/h2-7,10-11,13-14H,8-9,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAUZZUXUUBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)



![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5055846.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5055848.png)
![4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5055849.png)

![N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5055860.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-methyl-2-furyl)methyl]amino}-3-pyrrolidinol](/img/structure/B5055866.png)
![2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5055879.png)
